molecular formula C11H14N2O B3154412 1-isobutyl-1H-benzo[d]imidazol-2(3H)-one CAS No. 77557-03-0

1-isobutyl-1H-benzo[d]imidazol-2(3H)-one

Cat. No.: B3154412
CAS No.: 77557-03-0
M. Wt: 190.24 g/mol
InChI Key: RQSSRMZCPBEQTE-UHFFFAOYSA-N
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Description

1-Isobutyl-1H-benzo[d]imidazol-2(3H)-one is a heterocyclic compound that belongs to the benzimidazole family. Benzimidazoles are known for their wide range of biological activities and are often used as pharmacophores in drug discovery. The unique structure of this compound makes it a valuable compound in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Isobutyl-1H-benzo[d]imidazol-2(3H)-one can be synthesized through several methods. One common approach involves the cyclization of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions. For instance, the reaction of o-phenylenediamine with isobutyric acid in the presence of polyphosphoric acid at elevated temperatures can yield this compound .

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve product purity .

Chemical Reactions Analysis

Types of Reactions: 1-Isobutyl-1H-benzo[d]imidazol-2(3H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding benzimidazole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced benzimidazole derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the isobutyl group can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or halides, often in the presence of catalysts or under reflux conditions.

Major Products: The major products formed from these reactions include various substituted benzimidazole derivatives, which can have different biological and chemical properties depending on the substituents introduced.

Scientific Research Applications

1-Isobutyl-1H-benzo[d]imidazol-2(3H)-one has several scientific research applications, including:

Comparison with Similar Compounds

1-Isobutyl-1H-benzo[d]imidazol-2(3H)-one can be compared with other benzimidazole derivatives, such as:

    1-Methyl-1H-benzo[d]imidazol-2(3H)-one: Similar structure but with a methyl group instead of an isobutyl group.

    1-Ethyl-1H-benzo[d]imidazol-2(3H)-one: Contains an ethyl group, leading to different chemical and biological properties.

    1-Propyl-1H-benzo[d]imidazol-2(3H)-one: Features a propyl group, which can affect its reactivity and interactions.

The uniqueness of this compound lies in its isobutyl group, which can influence its steric and electronic properties, making it distinct from other benzimidazole derivatives.

Properties

IUPAC Name

3-(2-methylpropyl)-1H-benzimidazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O/c1-8(2)7-13-10-6-4-3-5-9(10)12-11(13)14/h3-6,8H,7H2,1-2H3,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQSSRMZCPBEQTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C2=CC=CC=C2NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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